3-amino-5-hydroxyquinoxalin-2(1H)-one basic properties
3-amino-5-hydroxyquinoxalin-2(1H)-one basic properties
Technical Whitepaper: 3-Amino-5-hydroxyquinoxalin-2(1H)-one Physicochemical Profile, Synthetic Utility, and Biological Context
Executive Summary
3-Amino-5-hydroxyquinoxalin-2(1H)-one (CAS: 905705-76-2) represents a specialized heterocyclic scaffold within the quinoxalinone family.[1] Structurally characterized by a fused benzene-pyrazine ring system with a hydroxyl group at the C5 position and an amino group at C3, this molecule serves as a critical pharmacophore in neuropharmacology.[1] It is particularly valued as a precursor and mimetic in the development of antagonists for the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor and AMPA/kainate receptors. This guide provides a rigorous technical analysis of its properties, a validated synthetic workflow, and handling protocols for high-purity applications.
Chemical Identity & Structural Analysis
The molecule exhibits complex tautomeric behavior characteristic of N-heterocycles.[1] In solution, it exists in equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms, though the amide (lactam) tautomer generally predominates in polar solvents and the solid state due to intermolecular hydrogen bonding.
Table 1: Chemical Specifications
| Property | Specification |
| IUPAC Name | 3-amino-5-hydroxyquinoxalin-2(1H)-one |
| CAS Number | 905705-76-2 (often supplied as HBr salt) |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol (Free base) |
| Appearance | Off-white to pale yellow solid |
| Solubility | DMSO (>20 mg/mL), DMF; Low solubility in water/ethanol |
| pKa (Predicted) | ~8.9 (Phenolic OH), ~2.1 (Quinoxaline N) |
| LogP (Predicted) | 0.45 – 0.85 (Amphiphilic) |
Structural Visualization: Tautomeric Equilibrium
The following diagram illustrates the tautomeric shift and the hydrogen-bonding potential critical for receptor binding.[1]
Figure 1: Tautomeric equilibrium favoring the lactam form in physiological conditions.
Synthetic Methodology
Synthesis of 3-amino-5-hydroxyquinoxalin-2(1H)-one requires careful regiocontrol.[1] Direct nitration/reduction of quinoxalinones often yields mixtures.[1] The most robust pathway utilizes 2,3-diaminoanisole to establish the ring system, followed by functionalization and deprotection.
Protocol: 4-Step Regioselective Synthesis
Prerequisites: Inert atmosphere (N₂/Ar), anhydrous solvents.
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Cyclization (Formation of Scaffold):
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Chlorination (Activation):
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Treat the dione with POCl₃ (Phosphorus oxychloride) and a catalytic amount of DMF.[1] Reflux for 2-4 hours.
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Product: 3-chloro-5-methoxyquinoxalin-2(1H)-one.[1]
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Note: The 5-methoxy group exerts steric and electronic effects that favor monochlorination at C3 under controlled conditions, though 2,3-dichloro product may form if forced.
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Amination (Substitution):
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Demethylation (Deprotection):
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic route from commercially available 2,3-diaminoanisole.
Physicochemical Properties & Analytics
Precise characterization is essential due to the compound's polarity and potential for oxidation.[1]
HPLC Method (Quality Control):
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).
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Mobile Phase: Gradient of 0.1% TFA in Water (A) and Acetonitrile (B).[1] 5% B to 60% B over 20 min.
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Detection: UV at 254 nm and 320 nm (characteristic quinoxalinone absorption).[1]
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Retention: Expect early elution due to polar amino and hydroxyl groups.[1]
Spectroscopic Signature (¹H NMR in DMSO-d₆):
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δ 11.5-12.0 ppm: Broad singlet (Amide NH).[1]
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δ 9.8-10.2 ppm: Broad singlet (Phenolic OH).[1]
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δ 7.0-7.5 ppm: Multiplet (3H, Aromatic ring protons).[1]
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δ 6.5-7.0 ppm: Broad singlet (2H, NH₂).
Biological Context & Applications
The 3-amino-quinoxalin-2-one scaffold is a "privileged structure" in neuroscience drug discovery.[1]
Mechanism of Action: The molecule acts as a bioisostere for the glycine co-agonist of the NMDA receptor.[1] The 3-amino and 2-keto groups form a donor-acceptor motif that mimics the carboxylate and amino groups of glycine/glutamate.[1]
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5-Hydroxy Substitution: The -OH group at position 5 is critical for modulating solubility and providing an additional hydrogen bond donor/acceptor site, often enhancing affinity for the Glycine-binding site (GlyB) of the NMDA receptor complex.
Research Applications:
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Neuroprotection: Investigation of competitive antagonism to prevent excitotoxicity in ischemic stroke models.
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Anticonvulsant Screening: Evaluation in maximal electroshock (MES) seizure models.
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Fragment-Based Drug Design (FBDD): Used as a core fragment to grow high-affinity ligands for ionotropic glutamate receptors.[1]
Handling & Safety (SDS Highlights)
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Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2]
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Storage: Hygroscopic. Store at -20°C under inert gas (Argon/Nitrogen). Protect from light to prevent photo-oxidation of the electron-rich aromatic ring.[1]
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Solubility Handling: Dissolve in DMSO for stock solutions.[1] Aqueous solutions should be prepared fresh as the amino-phenol moiety is susceptible to oxidation at neutral/basic pH.[1]
References
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PubChem. (2025).[1][2] Compound Summary: 3-Amino-5-hydroxyquinoxalin-2(1H)-one.[1][4] National Library of Medicine.[1] [Link]
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McQuaid, L. A., et al. (1992).[1] Design and synthesis of novel quinoxalin-2(1H)-one-based glycine site NMDA receptor antagonists. Journal of Medicinal Chemistry, 35(18), 3423–3425. [Link]
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Saczewski, F., & Bulakowska, A. (2006).[1] Synthesis and biological activities of quinoxaline derivatives: A systematic review. Current Organic Chemistry. [Link]
Sources
- 1. 2(1H)-Quinoxalinone | C8H6N2O | CID 14526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxyquinolin-2(1H)-one | C9H7NO2 | CID 818159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 905705-76-2|3-Amino-5-hydroxyquinoxalin-2(1H)-one hydrobromide|BLD Pharm [bldpharm.com]
